molecular formula C18H16F3NO2 B12860268 (3'-Hydroxy-5'-(trifluoromethyl)-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone

(3'-Hydroxy-5'-(trifluoromethyl)-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone

Cat. No.: B12860268
M. Wt: 335.3 g/mol
InChI Key: KPHQZJUJHAHNMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3’-Hydroxy-5’-(trifluoromethyl)-[1,1’-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone is a complex organic compound characterized by the presence of a trifluoromethyl group, a biphenyl structure, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3’-Hydroxy-5’-(trifluoromethyl)-[1,1’-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone typically involves multiple steps, including the formation of the biphenyl core, introduction of the trifluoromethyl group, and attachment of the pyrrolidine ring. Common synthetic routes may include:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(3’-Hydroxy-5’-(trifluoromethyl)-[1,1’-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may yield an alcohol.

Mechanism of Action

The mechanism by which (3’-Hydroxy-5’-(trifluoromethyl)-[1,1’-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially affecting its pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3’-Hydroxy-5’-(trifluoromethyl)-[1,1’-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone is unique due to the combination of its trifluoromethyl group, biphenyl structure, and pyrrolidine ring. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C18H16F3NO2

Molecular Weight

335.3 g/mol

IUPAC Name

[2-[3-hydroxy-5-(trifluoromethyl)phenyl]phenyl]-pyrrolidin-3-ylmethanone

InChI

InChI=1S/C18H16F3NO2/c19-18(20,21)13-7-12(8-14(23)9-13)15-3-1-2-4-16(15)17(24)11-5-6-22-10-11/h1-4,7-9,11,22-23H,5-6,10H2

InChI Key

KPHQZJUJHAHNMD-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C(=O)C2=CC=CC=C2C3=CC(=CC(=C3)O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.